



# (R)-Odafosfamide (OBI-3424): A Targeted Prodrug for AKR1C3-Expressing Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (R)-Odafosfamide |           |
| Cat. No.:            | B15612225        | Get Quote |

**(R)-Odafosfamide**, also known as OBI-3424, is a first-in-class small molecule prodrug that is selectively activated by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This targeted activation mechanism allows for the specific delivery of a potent DNA alkylating agent to cancer cells overexpressing AKR1C3, potentially minimizing off-target toxicity. This technical guide provides a comprehensive overview of **(R)-Odafosfamide**, its mechanism of action, target patient populations, preclinical and clinical data, and relevant experimental protocols.

### **Core Concepts**

**(R)-Odafosfamide** is a nitrogen mustard prodrug designed for precision oncology. Its activation is dependent on the presence of AKR1C3, an enzyme that is overexpressed in a variety of solid and hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma (HCC), and castrate-resistant prostate cancer (CRPC).[1][2] This enzyme-specific activation distinguishes **(R)-Odafosfamide** from traditional alkylating agents that are non-selective.[3]

Upon entering a cancer cell with high AKR1C3 expression, **(R)-Odafosfamide** is reduced by AKR1C3 in the presence of the cofactor NADPH. This enzymatic reaction releases the active cytotoxic metabolite, OBI-2660, a potent bis-alkylating agent.[4][5] OBI-2660 then forms intra-and inter-strand DNA crosslinks, leading to irreparable DNA damage and subsequent cancer cell death.[3][4]

### **Target Patient Populations**



The primary target patient populations for **(R)-Odafosfamide** are those with tumors characterized by high levels of AKR1C3 expression. Preclinical and clinical studies have focused on the following malignancies:

- T-cell Acute Lymphoblastic Leukemia (T-ALL) and T-cell Lymphoblastic Lymphoma (T-LBL):
   T-ALL has been identified as a tumor type with significantly high AKR1C3 expression.[6][7]

   Preclinical studies using patient-derived xenografts (PDXs) have demonstrated profound in vivo efficacy of (R)-Odafosfamide against T-ALL.[7] A Phase I/II clinical trial (NCT04315324) is currently evaluating the safety and efficacy of (R)-Odafosfamide in patients with relapsed or refractory T-ALL/T-LBL.[8][9][10]
- Hepatocellular Carcinoma (HCC): HCC is another malignancy known to have a high
  prevalence of AKR1C3 overexpression.[3][11] (R)-Odafosfamide has been investigated in a
  Phase 1/2 clinical trial (NCT03592264) for patients with advanced solid tumors, including
  HCC.[3][12]
- Castrate-Resistant Prostate Cancer (CRPC): AKR1C3 is known to be adaptively upregulated in prostate cancer cells following anti-androgen therapies, making CRPC a rational target for (R)-Odafosfamide.[3] This indication was also included in the Phase 1/2 solid tumor trial (NCT03592264).[3][12]
- Other Solid Tumors: The clinical development of (R)-Odafosfamide has also included a
  "basket" cohort for other solid tumors exhibiting high AKR1C3 expression, as determined by
  immunohistochemistry.[12] Analysis of The Cancer Genome Atlas (TCGA) database
  indicates that AKR1C3 expression is also significantly elevated in various other tumors, such
  as lung squamous cell carcinoma and kidney renal clear cell carcinoma.[13]

## Data Presentation Preclinical Efficacy of (R)-Odafosfamide



| Cancer Type                                       | Model                                                                            | Key Findings                                                         | Reference |
|---------------------------------------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| T-cell Acute<br>Lymphoblastic<br>Leukemia (T-ALL) | T-ALL Cell Lines                                                                 | Potent cytotoxicity with IC50 values in the low nM range.            | [7]       |
| T-ALL Patient-Derived Xenografts (PDXs)           | Median IC50 of 9.7 nM.                                                           | [7]                                                                  |           |
| In vivo T-ALL PDX models                          | Significant prolongation of event-free survival and disease regression observed. | [7]                                                                  |           |
| B-cell Acute<br>Lymphoblastic<br>Leukemia (B-ALL) | B-ALL Patient-Derived<br>Xenografts (PDXs)                                       | Median IC50 of 60.3 nM.                                              | [7]       |
| Lung Cancer                                       | H460 cell line                                                                   | Potent cytotoxicity with an IC50 of 4.0 nM.                          | [2]       |
| Hepatoblastoma                                    | Patient-Derived<br>Xenograft (PDX)<br>models                                     | Showed promising preclinical activity, inducing objective responses. | [11]      |

## Clinical Trial Data for (R)-Odafosfamide (NCT03592264 - Phase 1 Solid Tumor)



| Parameter                                                                           | Details                                                                                                           | Reference |
|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Study Design                                                                        | Phase 1, open-label, dose-<br>escalation study in patients<br>with advanced solid tumors.                         | [1][6]    |
| Patient Population                                                                  | 39 adult patients with advanced or metastatic solid tumors.                                                       | [6]       |
| Dosing Schedule A (Days 1 & 8 of a 21-day cycle)                                    | Doses: 1, 2, 4, 6, 8, or 12 mg/m <sup>2</sup>                                                                     | [1][6]    |
| Maximum Tolerated Dose (MTD): 8 mg/m²                                               | [6]                                                                                                               |           |
| Dose-Limiting Toxicities (DLTs) at 12 mg/m²: Grade 3-4 thrombocytopenia and anemia. | [1][6]                                                                                                            | _         |
| Dosing Schedule B (Day 1 of a 21-day cycle)                                         | Doses: 8, 10, 12, or 14 mg/m <sup>2</sup>                                                                         | [1][6]    |
| MTD: Not reached at the maximum tested dose of 14 mg/m².                            | [1][6]                                                                                                            |           |
| Recommended Phase 2 Dose (RP2D): 12 mg/m²                                           | [1][6]                                                                                                            | _         |
| Most Common Treatment-<br>Related Adverse Events<br>(TRAEs)                         | Anemia (64%),<br>thrombocytopenia (51%),<br>nausea (26%), and fatigue<br>(21%).                                   | [6]       |
| Efficacy                                                                            | Best confirmed response: Stable disease in 21 of 33 evaluable patients (64%). One patient had a partial response. | [1]       |
| Trial Status                                                                        | The Phase 2 portion of this trial was terminated in March                                                         | [14]      |



2024.

## Signaling Pathways and Experimental Workflows Mechanism of Action of (R)-Odafosfamide



Click to download full resolution via product page

Caption: Activation cascade of (R)-Odafosfamide in an AKR1C3-positive cancer cell.

### Patient-Derived Xenograft (PDX) Experimental Workflow





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 1 dose-escalation study evaluating the safety, pharmacokinetics, and clinical activity of OBI-3424 in patients with advanced or metastatic solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. CLINICAL TRIAL / NCT04315324 UChicago Medicine [uchicagomedicine.org]
- 10. Facebook [cancer.gov]
- 11. Expression of AKR1C3 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase I/II Study of OBI-3424 in Subjects with Advanced Solid Tumors [clin.larvol.com]
- To cite this document: BenchChem. [(R)-Odafosfamide (OBI-3424): A Targeted Prodrug for AKR1C3-Expressing Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612225#r-odafosfamide-target-patient-populations]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com